3-(1-methyl-1H-pyrazol-3-yl)-1-(3-methylbenzenesulfonyl)piperidine
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Overview
Description
3-(1-methyl-1H-pyrazol-3-yl)-1-(3-methylbenzenesulfonyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a 1-methyl-1H-pyrazol-3-yl group and a m-tolylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)-1-(3-methylbenzenesulfonyl)piperidine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Methylation of the Pyrazole: The pyrazole ring is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Formation of the Piperidine Ring: The piperidine ring can be synthesized by the hydrogenation of pyridine or by the cyclization of a suitable precursor.
Sulfonylation: The piperidine ring is then sulfonylated with m-toluenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-pyrazol-3-yl)-1-(3-methylbenzenesulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
3-(1-methyl-1H-pyrazol-3-yl)-1-(3-methylbenzenesulfonyl)piperidine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-3-yl)-1-(3-methylbenzenesulfonyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(1-methyl-1H-pyrazol-3-yl)-1-(p-tolylsulfonyl)piperidine: Similar structure but with a p-tolylsulfonyl group instead of m-tolylsulfonyl.
3-(1-methyl-1H-pyrazol-3-yl)-1-(m-tolylsulfonyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
3-(1-methyl-1H-pyrazol-3-yl)-1-(3-methylbenzenesulfonyl)piperidine is unique due to the specific combination of functional groups and the spatial arrangement of these groups, which can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(3-methylphenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-13-5-3-7-15(11-13)22(20,21)19-9-4-6-14(12-19)16-8-10-18(2)17-16/h3,5,7-8,10-11,14H,4,6,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUSVRYJXXBCFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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